Genisteine

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de beta-Isosparteína se puede lograr a través de un enfoque sintético bidireccional. Un método implica el uso de ácido glutárico como material de partida. Toda la cadena de carbono y nitrógeno del alcaloide se ensambla utilizando una doble reacción imino-aldólica . La síntesis avanza a través de cinco pasos, incluyendo la formación de un intermedio imino-aldólico doble, seguido de reacciones de reducción y alquilación .

Métodos de producción industrial: Las rutas sintéticas desarrolladas en la investigación académica pueden potencialmente ampliarse para la producción industrial si es necesario .

Análisis De Reacciones Químicas

Tipos de reacciones: La beta-Isosparteína experimenta diversas reacciones químicas, incluyendo:

Oxidación: Las reacciones de oxidación pueden modificar el sistema de anillos quinolizidínicos, dando lugar a la formación de diferentes derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores utilizados con frecuencia.

Sustitución: Reactivos como haluros de alquilo y cloruros de acilo se utilizan para reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados quinolizidínicos, mientras que las reacciones de reducción generalmente producen formas reducidas de los intermedios imino-aldólicos .

Aplicaciones Científicas De Investigación

Biología: La investigación ha explorado sus posibles actividades biológicas, incluyendo sus efectos sobre el sistema nervioso central.

Mecanismo De Acción

El mecanismo exacto de acción de la beta-Isosparteína no se comprende bien. Se cree que interactúa con varios objetivos moleculares y vías en el cuerpo. Por ejemplo, sus efectos antiarrítmicos pueden estar mediados a través de interacciones con canales iónicos en el corazón . Se necesitan más investigaciones para dilucidar los mecanismos moleculares precisos involucrados.

Comparación Con Compuestos Similares

Compuestos similares:

alfa-Isosparteína: Otro isómero de la esparteína con características estructurales similares pero diferente estereoquímica.

Esparteína: Un alcaloide quinolizidínico conocido con propiedades farmacológicas establecidas.

Unicidad: La beta-Isosparteína es única debido a su estereoquímica específica y las posiciones relativas de sus grupos funcionales.

Actividad Biológica

Genistein, a prominent isoflavonoid found in various plants, particularly soybeans, has garnered significant attention due to its diverse biological activities. This article explores the mechanisms through which genistein exerts its effects, particularly in cancer biology, cardiovascular health, and inflammation.

Genistein exhibits its biological activity through multiple mechanisms, including:

- Apoptosis Induction : Genistein triggers apoptosis in cancer cells by modulating Bcl-2 family proteins and activating caspases. It enhances the Bax/Bcl-2 ratio, leading to mitochondrial-mediated apoptosis. Additionally, it influences the expression of various genes involved in cell cycle regulation, such as CCNG1 and GADD45A, while upregulating tumor suppressor genes like p53 and CDKN1A .

- Cell Cycle Arrest : By altering the expression of cyclins and cyclin-dependent kinases, genistein induces cell cycle arrest at the G2/M phase. This is mediated through the activation of checkpoint kinases Chk1 and Chk2 .

- Inhibition of Signaling Pathways : Genistein inhibits critical signaling pathways such as MAPK (ERK1/2) and PI3K/AKT, which are often upregulated in cancer cells. This inhibition contributes to reduced cell proliferation and survival .

- Anti-inflammatory Effects : Genistein has been shown to inhibit the NF-κB signaling pathway, leading to decreased expression of pro-inflammatory cytokines. It also reduces the activation of other inflammatory mediators like prostaglandins .

1. Cancer Research

A study demonstrated that genistein significantly reduced cell proliferation in breast cancer cells by inducing apoptosis through caspase activation and altering mitochondrial membrane potential. The research highlighted that genistein's ability to modulate gene expression plays a crucial role in its anticancer properties .

2. Cardiovascular Health

In a clinical trial involving postmenopausal women, genistein supplementation was associated with improved endothelial function and reduced cardiovascular risk markers. The study reported significant reductions in fasting glucose and insulin levels after 24 months of treatment, suggesting potential benefits for metabolic health .

3. Neurodegenerative Diseases

Genistein's neuroprotective effects were investigated in models of neurodegeneration. It was found to enhance autophagy and reduce oxidative stress markers, indicating its potential therapeutic role in conditions like Alzheimer's disease .

Table 1: Summary of Genistein's Biological Activities

Table 2: Clinical Findings on Genistein Supplementation

Propiedades

IUPAC Name |

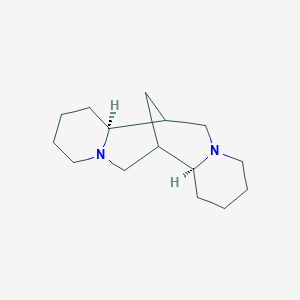

(1S,2S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRCCWJSBJZJBV-AJNGGQMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@H]3CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179627 | |

| Record name | beta-Isosparteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24915-04-6, 90-39-1, 446-95-7 | |

| Record name | (7S,7aS,14S,14aS)-Dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24915-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Isosparteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024915046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Isosparteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | beta-Isosparteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sparteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [7S-(7α,7aα,14α,14aα)]-dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-ISOSPARTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPV1ED2WZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.